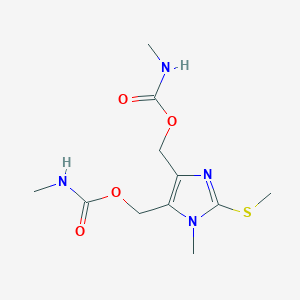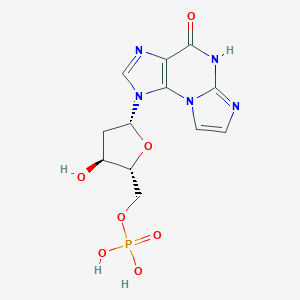![molecular formula C8H13FO2 B038109 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone CAS No. 119030-21-6](/img/structure/B38109.png)
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro MDMB-PICA metabolite 2 is an analytical reference standard that is structurally similar to known synthetic cannabinoids. This compound is primarily used in research and forensic applications . It is a metabolite of 5-fluoro MDMB-PICA, a synthetic cannabinoid receptor agonist that has been associated with various adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro MDMB-PICA metabolite 2 involves several steps, starting from the parent compound 5-fluoro MDMB-PICA. The synthetic route typically includes ester hydrolysis and oxidative defluorination . The reaction conditions often involve the use of liver microsomes and NADPH regeneration systems .
Industrial Production Methods
the synthesis generally follows similar protocols to those used in laboratory settings, with a focus on maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-fluoro MDMB-PICA metabolite 2 undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride.
Major Products
The major products formed from these reactions include hydroxylated and defluorinated metabolites, which are often used as biomarkers in forensic analyses .
Scientific Research Applications
5-fluoro MDMB-PICA metabolite 2 has several scientific research applications, including:
Forensic Chemistry: Used as a reference standard for the identification of synthetic cannabinoids in biological samples.
Toxicology: Helps in understanding the metabolic pathways and toxic effects of synthetic cannabinoids.
Pharmacology: Used to study the binding affinity and activity of synthetic cannabinoids at cannabinoid receptors.
Mechanism of Action
The mechanism of action of 5-fluoro MDMB-PICA metabolite 2 involves its interaction with cannabinoid receptors, particularly the CB1 receptor. It acts as an agonist, binding to the receptor and mimicking the effects of endogenous cannabinoids . This interaction leads to various physiological and psychological effects, including analgesia, hypothermia, and catalepsy .
Comparison with Similar Compounds
Similar Compounds
5-fluoro MDMB-PINACA: Another synthetic cannabinoid with a similar structure and function.
5-fluoro ADB: Known for its potent agonist activity at cannabinoid receptors.
4F-MDMB-BINACA: Shares similar metabolic pathways and effects.
Uniqueness
5-fluoro MDMB-PICA metabolite 2 is unique due to its specific metabolic profile and high binding affinity for cannabinoid receptors. Its distinct structure allows for precise identification in forensic analyses, making it a valuable tool in research and toxicology .
Properties
CAS No. |
119030-21-6 |
|---|---|
Molecular Formula |
C8H13FO2 |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
1-[(1R,2S)-2-fluoro-1-hydroxycyclohexyl]ethanone |
InChI |
InChI=1S/C8H13FO2/c1-6(10)8(11)5-3-2-4-7(8)9/h7,11H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
FIGATCIXYJFURQ-JGVFFNPUSA-N |
SMILES |
CC(=O)C1(CCCCC1F)O |
Isomeric SMILES |
CC(=O)[C@@]1(CCCC[C@@H]1F)O |
Canonical SMILES |
CC(=O)C1(CCCCC1F)O |
Synonyms |
Ethanone, 1-(2-fluoro-1-hydroxycyclohexyl)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)





![Hexahydrofuro[3,4-g]pyrrolizin-1(7H)-one](/img/structure/B38053.png)


